molecular formula C24H22N6O2S B285396 N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

カタログ番号: B285396
分子量: 458.5 g/mol
InChIキー: PONYWZGGDUTAOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound is commonly referred to as ECA and has been studied for its potential use in treating a variety of medical conditions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ECA are discussed below.

作用機序

The mechanism of action of ECA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. ECA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, ECA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
ECA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, ECA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

実験室実験の利点と制限

ECA has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, ECA has been extensively studied, and its pharmacological properties are well-characterized. However, there are also limitations to using ECA in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, ECA has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

将来の方向性

There are several future directions for the study of ECA. One potential direction is the development of ECA analogs with improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of ECA and its potential use in treating various medical conditions. Finally, clinical trials are needed to establish the safety and efficacy of ECA in humans.
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties in vitro and in vivo. However, further studies are needed to fully elucidate the mechanism of action of ECA and its potential use in treating various medical conditions.

合成法

The synthesis of ECA involves a multi-step process that requires the use of various chemical reagents. The synthesis begins with the reaction of 9-ethylcarbazole with chloroacetyl chloride to form N-(9-ethyl-9H-carbazol-3-yl)acetamide. This intermediate is then reacted with 4-methoxyphenylhydrazine to form N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]hydrazono}acetamide. Finally, the compound is treated with thionyl chloride to form the desired product, N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide.

科学的研究の応用

ECA has been studied for its potential use in treating a variety of medical conditions, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. Additionally, ECA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

特性

分子式

C24H22N6O2S

分子量

458.5 g/mol

IUPAC名

N-(9-ethylcarbazol-3-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C24H22N6O2S/c1-3-29-21-7-5-4-6-19(21)20-14-16(8-13-22(20)29)25-23(31)15-33-24-26-27-28-30(24)17-9-11-18(32-2)12-10-17/h4-14H,3,15H2,1-2H3,(H,25,31)

InChIキー

PONYWZGGDUTAOB-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C51

正規SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C51

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。